4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound (CAS 533871-72-6) is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group at position 5 and a 2,6-dimethylmorpholino sulfonyl moiety at the benzamide ring. Its molecular formula is C27H34N4O8S (molecular weight: 574.65 g/mol) .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8S/c1-6-35-22-13-20(14-23(36-7-2)24(22)37-8-3)26-29-30-27(39-26)28-25(32)19-9-11-21(12-10-19)40(33,34)31-15-17(4)38-18(5)16-31/h9-14,17-18H,6-8,15-16H2,1-5H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLLARVANVWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound involves the coupling of a morpholino sulfonyl group with a 1,3,4-oxadiazole moiety. The synthetic pathway typically includes:
- Preparation of the 1,3,4-oxadiazole core.
- Introduction of the sulfonyl group via nucleophilic substitution.
- Final coupling with the benzamide structure.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antifungal and anticancer properties. The following sections summarize key findings.
Antifungal Activity
Research indicates that compounds containing oxadiazole and sulfone moieties exhibit significant antifungal activity. For instance:
- A study reported that similar oxadiazole derivatives demonstrated inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds outperforming standard fungicides like quinoxyfen .
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound 13p | 86.1 | 5.17 |
| Compound 13f | 77.8 | 6.67 |
| Hymexazol | 77.0 | 14.19 |
This suggests that the target compound could potentially exhibit similar antifungal properties due to its structural similarities.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit PI3-kinase activity, a critical pathway in cancer cell proliferation and survival . Inhibitors of this pathway have shown promise in various cancer types.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Case Study on Insecticidal Activity : A series of benzamides substituted with oxadiazoles showed lethal activities against pests such as Mythimna separate and Helicoverpa armigera, indicating that modifications in the oxadiazole structure can enhance bioactivity .
- Fungicidal Efficacy : Compounds derived from sulfone and oxadiazole structures were tested against multiple plant pathogenic fungi, showing superior efficacy compared to commercial fungicides . This highlights the potential agricultural applications of such compounds.
Structure-Activity Relationship (SAR)
The biological activities observed can be attributed to specific structural features:
- The presence of the sulfonyl group enhances solubility and bioavailability.
- The oxadiazole ring contributes to the mechanism of action through interaction with target enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and inferred pharmacological implications:
Key Observations
Substituent Effects on Bioactivity: The triethoxyphenyl group in the target compound likely enhances solubility and target binding compared to the 4-methoxyphenylmethyl (LMM5) or furan-2-yl (LMM11) groups, which are smaller and less polar . The 2,6-dimethylmorpholino sulfonyl group may improve metabolic stability over the benzyl(methyl)sulfamoyl (LMM5) or cyclohexyl(ethyl)sulfamoyl (LMM11) groups due to reduced susceptibility to oxidative degradation .
Enzyme Inhibition Potential: LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans, suggesting that the target compound’s sulfonyl group and oxadiazole core could similarly target redox enzymes . Compound I3’s 4-bromophenyl group confers FtsZ inhibition, whereas the target compound’s triethoxyphenyl group might favor interactions with eukaryotic enzymes due to its bulkier, oxygen-rich structure .
Structural Analog (CAS 923095-06-1) :
- Replacing triethoxyphenyl with 3,4-dimethylphenyl reduces molecular weight by ~104 g/mol, likely decreasing hydrophilicity and membrane permeability. This highlights the critical role of ethoxy groups in solubility .
Ca²⁺/Calmodulin Inhibitors (Compounds 18–21) :
- Substituents like thiomethoxy (Compound 18) or trifluoromethyl (Compound 19) optimize enzyme inhibition. The target compound’s triethoxyphenyl group could offer superior binding affinity due to its extended aromatic system .
Q & A
Q. What are the standard synthetic routes for synthesizing 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with an oxadiazole-containing amine. For example:
Sulfonylation: React 2,6-dimethylmorpholine sulfonyl chloride with a benzamide intermediate under basic conditions (e.g., triethylamine or pyridine) to form the sulfonyl linkage.
Oxadiazole Formation: Construct the 1,3,4-oxadiazole ring via cyclization of a hydrazide precursor with a triethoxybenzoyl chloride derivative, using catalysts like POCl₃ or PCl₃ .
Key reaction parameters include temperature (often 80–100°C), solvent (DMF or THF), and stoichiometric control to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and morpholine/oxadiazole ring integrity.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion).
- HPLC-PDA: Assesses purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients.
- X-ray Crystallography: Resolves 3D conformation for SAR studies .
Q. What in vitro assays are used to evaluate its antimicrobial and antitumor potential?
- Methodological Answer:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
- Antitumor: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin.
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ suppression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer:
- DoE (Design of Experiments): Use fractional factorial designs to test variables: solvent polarity (DMF vs. THF), base (triethylamine vs. DBU), and reaction time.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
- Workup Optimization: Employ liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography for scalable purification .
Q. How should Structure-Activity Relationship (SAR) studies be designed to identify key pharmacophores?
- Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified morpholine (e.g., 2,5-dimethyl vs. 3,5-dimethyl) or triethoxybenzene groups.
- Biological Testing: Compare bioactivity across analogs to map critical groups (e.g., sulfonyl group enhances antimicrobial activity by 40%).
- Computational Docking: Use AutoDock Vina to predict binding affinities to targets like E. coli DNA gyrase or human topoisomerase II .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer:
- Environmental Partitioning: Measure logP (octanol-water coefficient) to predict bioaccumulation.
- Degradation Studies: Perform hydrolysis (pH 5–9) and photolysis (UV light) to identify breakdown products via LC-MS.
- Ecotoxicology: Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201 guideline) .
Q. How can experimental design address discrepancies in bioactivity data across studies?
- Methodological Answer:
- Replication: Use ≥4 biological replicates and standardized cell lines (e.g., ATCC-certified) to reduce variability.
- Positive/Negative Controls: Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks.
- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from independent labs, controlling for variables like cell passage number or incubation time .
Q. Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP (Partition Coefficient) | Shake-flask method | 3.2 ± 0.1 | |
| MIC (S. aureus) | Broth microdilution assay | 8 µg/mL | |
| IC₅₀ (MCF-7 cells) | MTT assay | 12.5 µM | |
| Reaction Yield | Microwave-assisted synthesis | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
